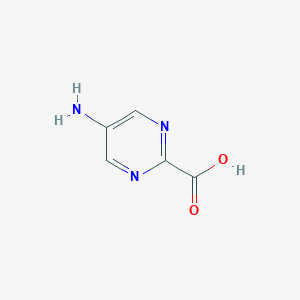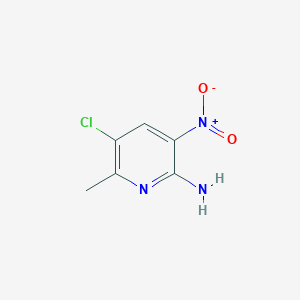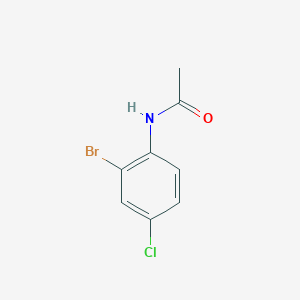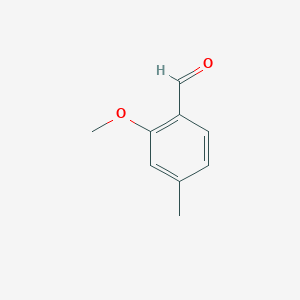
Acétate de 3-acétamidophényle
Vue d'ensemble
Description
3-Acetamidophenyl acetate, also known as 3-(acetylamino)phenyl acetate, is an organic compound with the molecular formula C10H11NO3. It is a derivative of acetanilide and is characterized by the presence of an acetamido group and an acetate ester group attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Applications De Recherche Scientifique
3-Acetamidophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of analgesic and antipyretic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that acetate derivatives can interact with a variety of enzymes and proteins within the cell .
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Pathways
Acetate is a key molecule in the acetyl coa pathway, which requires approximately 10 enzymes and as many organic cofactors to catalyze the conversion of h2 and co2 to formate, acetate, and pyruvate .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .
Result of Action
It is known that acetate derivatives can have a variety of effects on cellular processes, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Acetamidophenyl acetate. For instance, in a mechanochemical hydrogenation and acetylation reaction, the reaction network and side products were influenced by the presence of acetic anhydride and elemental hydrogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Acetamidophenyl acetate can be synthesized through several methods. One common method involves the acetylation of 3-aminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows:
3-Aminophenol+Acetic Anhydride→3-Acetamidophenyl acetate+Acetic Acid
The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 3-acetamidophenyl acetate may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative acetylating agents and catalysts to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamidophenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-acetamidophenol and acetic acid.
Oxidation: The compound can be oxidized to form quinone derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) are used under controlled conditions.
Major Products Formed
Hydrolysis: 3-Acetamidophenol and acetic acid.
Oxidation: Quinone derivatives.
Substitution: Nitro or halogenated derivatives of 3-acetamidophenyl acetate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: A parent compound with similar structural features but lacking the acetate ester group.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar acetamido group but different substitution on the aromatic ring.
Phenacetin: Another analgesic compound with structural similarities to 3-acetamidophenyl acetate.
Uniqueness
3-Acetamidophenyl acetate is unique due to the presence of both an acetamido group and an acetate ester group on the same aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
(3-acetamidophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-4-3-5-10(6-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWKGGFEPJUBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282961 | |
| Record name | 3-ACETAMIDOPHENYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-89-1 | |
| Record name | 6317-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ACETAMIDOPHENYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)

![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)









